molecular formula C12H18O2 B12539073 2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- CAS No. 660842-77-3

2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-

Cat. No.: B12539073
CAS No.: 660842-77-3
M. Wt: 194.27 g/mol
InChI Key: UNFHEEKKAAZTLL-NUHJPDEHSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- is a chemical compound known for its unique structure and properties This compound belongs to the class of furanones, which are characterized by a furan ring fused with a lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexenone derivatives and furanone precursors, which undergo cyclization in the presence of catalysts such as Lewis acids. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The furanone ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and eliciting desired effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-methyl-: A simpler analog without the cyclohexenyl group.

    Cyclohexenone derivatives: Compounds with similar cyclohexenyl structures but different functional groups.

    Other furanones: Compounds with variations in the furanone ring or substituents.

Uniqueness

2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]- is unique due to the combination of the furanone ring and the cyclohexenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

660842-77-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]oxolan-2-one

InChI

InChI=1S/C12H18O2/c1-9-3-5-10(6-4-9)12(2)8-7-11(13)14-12/h3,10H,4-8H2,1-2H3/t10-,12?/m0/s1

InChI Key

UNFHEEKKAAZTLL-NUHJPDEHSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1)C2(CCC(=O)O2)C

Canonical SMILES

CC1=CCC(CC1)C2(CCC(=O)O2)C

Origin of Product

United States

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